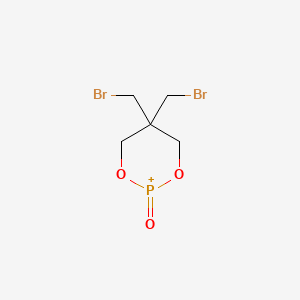
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is a chemical compound known for its unique structure and reactivity It is a phosphorus-containing compound with two bromomethyl groups and a dioxaphosphinan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium typically involves the reaction of 2,2’-bis(bromomethyl)-1,3-propanediol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at temperatures ranging from 30°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The phosphorus center can participate in oxidation and reduction reactions, altering its oxidation state and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: The major products are substituted phosphinan derivatives, where the bromomethyl groups are replaced by nucleophiles.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions, leading to various oxidized or reduced phosphorus compounds.
Scientific Research Applications
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-containing compounds.
Material Science: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique reactivity and structural properties.
Chemical Sensing: Functionalized derivatives of this compound are employed in chemical sensors for detecting various analytes.
Biological Research:
Mechanism of Action
The mechanism of action of 5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium involves its reactivity with nucleophiles and electrophiles. The bromomethyl groups act as electrophilic centers, making them susceptible to nucleophilic attack. The phosphorus center can undergo oxidation and reduction, altering its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
5,5-Bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane: This compound has a similar structure but includes a dimethylamino group, making it useful in fine organic synthesis and as a potential bactericidal agent.
5,5-Bis(bromomethyl)-2,2’-bipyridine: Another similar compound used in the synthesis of porous organic polymers and functionalized materials.
Uniqueness
5,5-Bis(bromomethyl)-2-oxo-1,3,2-dioxaphosphinan-2-ium is unique due to its phosphorus-containing dioxaphosphinan ring and the presence of two bromomethyl groups.
Properties
CAS No. |
66063-50-1 |
|---|---|
Molecular Formula |
C5H8Br2O3P+ |
Molecular Weight |
306.90 g/mol |
IUPAC Name |
5,5-bis(bromomethyl)-1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C5H8Br2O3P/c6-1-5(2-7)3-9-11(8)10-4-5/h1-4H2/q+1 |
InChI Key |
IMSRKRAEAROBSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO[P+](=O)O1)(CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


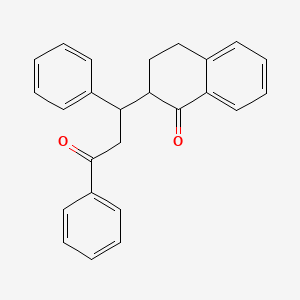
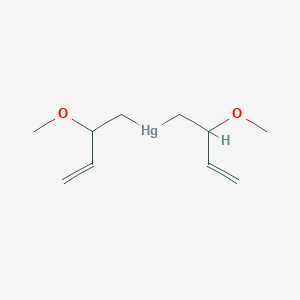

![1-[(2R,4S,5R)-4-hydroxy-5-methanimidoyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14478318.png)
![Diethyl {1-[4-(3-methylbutyl)phenyl]ethyl}propanedioate](/img/structure/B14478325.png)
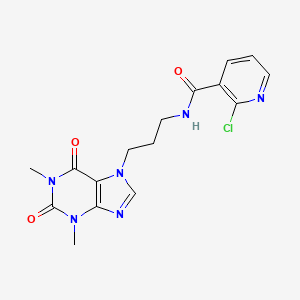
![4-{[(9H-Carbazol-9-YL)imino]methyl}-N,N-diethylaniline](/img/structure/B14478336.png)

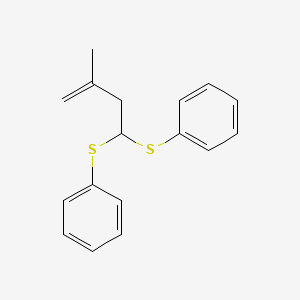

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
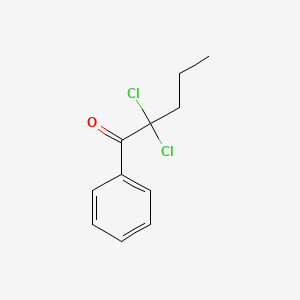
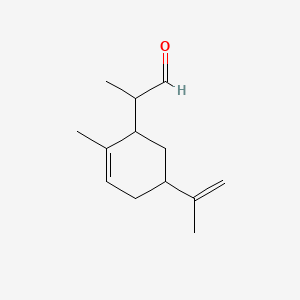
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478372.png)
